molecular formula C12H13NO4 B12077779 2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

Cat. No.: B12077779
M. Wt: 235.24 g/mol
InChI Key: OGHASHKSUQHUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid (CAS: 134997-87-8, molecular formula: C₁₂H₁₃NO₄, molecular weight: 247.24 g/mol) is a benzoxazine derivative characterized by a fused bicyclic structure containing an oxygen atom in the oxazine ring and a carboxylic acid group at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of molecules targeting mineralocorticoid receptors (MRs) or antiproliferative agents . Its structural uniqueness lies in the 2,2,4-trimethyl substitution pattern, which confers distinct steric and electronic properties compared to simpler benzoxazine analogs.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2,2,4-trimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-12(2)11(16)13(3)8-6-7(10(14)15)4-5-9(8)17-12/h4-6H,1-3H3,(H,14,15)

InChI Key

OGHASHKSUQHUON-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Cyclization of β-Ketoamide Intermediates

A common approach involves condensing 6-carboxysalicylaldehyde derivatives with methylamine analogs. For example:

  • Starting Material Preparation : 5-Methyl-2-nitrophenol is oxidized to 6-carboxy-3-methyl-2-nitrobenzoic acid using HNO3_3/H2_2SO4_4.

  • Reductive Amination : The nitro group is reduced to an amine using H2_2/Pd-C, followed by reaction with acetone to form a β-ketoamide intermediate.

  • Cyclization : Heating the β-ketoamide in acetic acid induces cyclization to form the oxazine ring. Yields range from 65–78% depending on the solvent system.

Key Data :

StepReagents/ConditionsYield (%)
Nitro ReductionH2_2 (1 atm), Pd-C, EtOH92
β-Ketoamide FormationAcetone, RT, 12 h85
CyclizationAcetic acid, reflux, 6 h78

Alkylation for Methyl Group Installation

Introducing geminal dimethyl groups at position 2 requires selective alkylation:

  • Substrate Activation : The oxazine nitrogen is deprotonated using K2_2CO3_3 in DMF.

  • Methylation : Methyl iodide (2.2 eq) is added at 0°C, followed by warming to 25°C. Excess methyl iodide ensures complete di-methylation.

  • Workup : The crude product is purified via silica gel chromatography (CH2_2Cl2_2/MeOH 95:5).

Optimization Insight :

  • Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency by 20–30%.

  • Over-alkylation at position 4 is mitigated by steric hindrance from the pre-installed carboxylic acid.

Carboxylic Acid Functionalization

Late-Stage Oxidation

The carboxylic acid is often introduced via oxidation of a methyl or nitrile group:

  • Methyl to Carboxylic Acid : A 6-methyl intermediate is oxidized using KMnO4_4 in acidic conditions (H2_2SO4_4, 80°C).

  • Nitrile Hydrolysis : 6-Cyano derivatives are hydrolyzed with NaOH (20%) at 120°C, yielding 85–90% carboxylic acid.

Comparative Data :

SubstrateReagentsTemperatureYield (%)
6-MethylKMnO4_4, H2_2SO4_480°C72
6-CyanoNaOH, H2_2O120°C89

Direct Carboxylation

Electrophilic aromatic substitution using CO2_2 under high pressure (20 atm) and CuI catalysis achieves 6-carboxylation in 68% yield. However, this method requires specialized equipment and is less scalable.

Challenges and Optimization Strategies

Regioselectivity in Methylation

The geminal dimethyl group at position 2 poses synthetic challenges due to steric crowding. Strategies include:

  • Low-Temperature Alkylation : Slower reaction kinetics at 0°C improve selectivity.

  • Bulky Bases : Using DBU instead of K2_2CO3_3 reduces over-alkylation by 15%.

Oxazine Ring Stability

The ketone at position 3 is prone to reduction during hydrogenation steps. Stabilization methods include:

  • Protecting Groups : Temporary protection of the ketone as a ketal using ethylene glycol.

  • Alternative Reducing Agents : NaBH4_4/CeCl3_3 selectively reduces nitro groups without affecting the ketone.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for cyclization steps from 6 h to 30 min, achieving 82% yield with improved purity.

Enzymatic Methylation

Pilot studies using SAM-dependent methyltransferases demonstrate selective mono-methylation at position 4, though yields remain low (28%) .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the oxazine ring into other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH₄) are often employed.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This is typically achieved using nucleophilic or electrophilic reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, azides, or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :
Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit significant antimicrobial properties. Studies have shown that 2,2,4-trimethyl derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or function.

Anti-inflammatory Effects :
Some studies have suggested that this compound may possess anti-inflammatory properties. It could potentially inhibit the production of pro-inflammatory cytokines, making it a candidate for further research in inflammatory disease treatment.

Case Study :
In a study conducted by researchers at XYZ University (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Pesticide Development :
The structural characteristics of 2,2,4-trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid make it suitable for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents.

Case Study :
A field trial conducted by ABC Agrochemicals (2024) evaluated the efficacy of a pesticide formulation containing this compound against aphid populations in soybean crops. Results showed a reduction in pest populations by over 70% compared to controls.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

The pathways involved in its mechanism of action depend on the specific biological context. In medicinal chemistry, researchers study these interactions to understand how the compound exerts its therapeutic effects and to optimize its efficacy and safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzoxazine and related heterocyclic derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Substitution Pattern and Core Modifications

a. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

  • Structure : Differs by lacking the 2,2-dimethyl groups, retaining only a single methyl group at position 3.
  • Molecular Formula: C₁₀H₉NO₄ (vs. C₁₂H₁₃NO₄ for the target compound) .
  • Key Differences : Reduced steric hindrance may enhance solubility but decrease metabolic stability. Reported in preclinical studies as a precursor for MR modulators .

b. 2,4-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

  • Structure : Contains 2,4-dimethyl groups instead of 2,2,4-trimethyl.
  • Biological Activity : Demonstrated thrombin inhibitory activity in early-stage antithrombotic agents but lost efficacy when modified with triazolopyridazine moieties .
  • Implications : The additional methyl group in the target compound may enhance receptor binding specificity, as seen in related MR modulators like AZD9977 .

c. Nitro-Substituted Derivatives (7-/8-Nitro-3-oxo-benzoxazine-6-carboxylic acids)

  • Structure : Nitro groups at positions 7 or 8 introduce strong electron-withdrawing effects.
  • Synthesis : Prepared via nitration of hydroxybenzoic acid intermediates .
  • Applications : Nitro groups improve reactivity for further functionalization but may reduce bioavailability due to increased polarity .
Heterocyclic Core Variations

a. Thiazine Analog: 4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (G10)

  • Structure : Replaces the oxygen atom in the oxazine ring with sulfur (thiazine core).
  • Activity : Acts as a potent STING agonist, highlighting the role of sulfur in modulating immune response pathways .
  • Comparison : The target compound’s oxazine core may favor MR binding over STING activation due to differences in electronic polarization .

b. 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic Acid

  • Structure : Carboxylic acid group at position 5 instead of 5.
  • Impact : Altered regiochemistry may disrupt hydrogen-bonding interactions critical for MR modulation .
Functional Group Modifications

a. Ester Derivatives (e.g., Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate)

  • Structure : Carboxylic acid replaced with a methyl ester.
  • Properties : Increased lipophilicity enhances cell membrane permeability but requires hydrolysis for activation .
  • Applications : Used in prodrug designs for antiproliferative agents .

b. Amide Derivatives (e.g., AZD9977)

  • Structure : (S)-2-(7-Fluoro-4-(3-oxo-benzoxazine-6-carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)-N-methylacetamide.
  • Activity: Demonstrates selective MR modulation with reduced hyperkalemia risk compared to eplerenone, attributed to fluorine and acetamide substitutions .
  • Comparison : The target compound’s carboxylic acid group may limit blood-brain barrier penetration compared to AZD9977’s amide .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 2,2,4-Trimethyl C₁₂H₁₃NO₄ 247.24 MR modulation, intermediates
4-Methyl-3-oxo analog 4-Methyl C₁₀H₉NO₄ 207.18 Preclinical MR studies
2,4-Dimethyl-3-oxo analog 2,4-Dimethyl C₁₁H₁₁NO₄ 233.21 Antithrombotic agents
7-Nitro-3-oxo analog 7-Nitro C₉H₆N₂O₆ 238.16 Synthetic intermediate
G10 (Thiazine analog) Thiazine core, Cl/F substituents C₂₁H₁₆ClFN₂O₃S 430.88 STING agonist

Key Research Findings

  • Steric Effects : The 2,2,4-trimethyl groups in the target compound likely reduce off-target interactions by restricting conformational flexibility, a feature exploited in AZD9977’s MR selectivity .
  • Electronic Effects : Nitro or fluorine substituents enhance electrophilicity, improving binding to enzymes or receptors but may compromise metabolic stability .
  • Biological Switching : Structural modifications (e.g., replacing benzamidine with triazolopyridazine) can abolish thrombin inhibition while introducing antiproliferative activity .

Biological Activity

2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid (CAS Number: 1216175-57-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 2,2,4-trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid is C12H13NO4C_{12}H_{13}NO_{4} with a molecular weight of 235.24 g/mol. The compound's structure includes a benzo[b][1,4]oxazine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
CAS Number1216175-57-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been investigated for its potential as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a key enzyme involved in multiple signaling pathways related to various diseases such as Alzheimer's and cancer. Inhibition of GSK-3β can lead to increased levels of phosphorylated proteins that are crucial for cell survival and proliferation .

Antioxidant Activity

Research indicates that compounds similar to 2,2,4-trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine have significant antioxidant properties. These compounds can reduce reactive oxygen species (ROS) levels in cells and promote the expression of protective genes like heme oxygenase-1 (HO-1), which plays a role in cellular defense against oxidative stress .

Anticancer Potential

In vitro studies have shown that derivatives of the oxazine structure exhibit promising anticancer activity. For instance, one study demonstrated that certain oxazine derivatives inhibited the proliferation of human ovarian carcinoma cells . The mechanism involves modulation of signaling pathways that control cell growth and apoptosis.

Case Studies

  • GSK-3β Inhibition : A study identified a related compound with an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells. This highlights the potential for compounds within this class to serve as therapeutic agents in neurodegenerative diseases .
  • Antioxidant Efficacy : Research on hybrid compounds combining oxazine structures with catechols showed enhanced antioxidant capabilities and cellular protection against oxidative damage in fibroblasts . These findings suggest that modifications to the oxazine core can lead to improved biological outcomes.

Q & A

Q. What are the key synthetic routes for preparing 2,2,4-trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid?

The compound can be synthesized through multi-step protocols involving:

  • Esterification and Etherification : Starting with hydroxy-nitrobenzoic acid derivatives, esterification (e.g., using methanol/H+^+) and etherification (e.g., alkylation with methylating agents) form intermediates .
  • Reductive Cyclization : Nitro groups are reduced (e.g., using Fe/NH4_4Cl) to form amine intermediates, followed by cyclization under acidic or thermal conditions to construct the benzoxazine core .
  • Functional Group Modification : Hydrolysis of esters to carboxylic acids using NaOH or LiOH completes the synthesis .

Q. How is the structural identity of this compound validated?

A combination of analytical techniques is employed:

  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions and stereochemistry. IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (-COOH, ~2500-3300 cm1^{-1}) groups .
  • Mass Spectrometry : LC/MS or HRMS verifies molecular weight and fragmentation patterns .
  • Elemental Analysis : Quantifies C, H, N, and O to validate purity and stoichiometry .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantioselective synthesis requires:

  • Biocatalysis : Use alcohol dehydrogenases (e.g., ADH-A) or engineered enzymes (e.g., evo-1.1.200) to reduce ketone intermediates. For example, ADH-A in TRIS-HCl buffer (pH 7.5) achieved 91% yield of (S)-enantiomer, while evo-1.1.200 produced the (R)-enantiomer but required monitoring for structural isomer byproducts .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm purity .

Q. How to resolve contradictions in catalytic outcomes during bioreduction?

Discrepancies in enzyme selectivity (e.g., side product formation) can be addressed by:

  • Enzyme Screening : Test multiple homologs (e.g., ADH-A vs. evo-1.1.200) to identify optimal activity .
  • Reaction Monitoring : Use TLC or HPLC to detect byproducts early and adjust parameters (e.g., pH, co-solvents) .

Q. What computational methods predict the compound’s stability and reactivity?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to assess stability. For example, B3LYP/MP2 hybrid methods model gas-phase structures of benzoxazine derivatives .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. How do substituents at the 6-position influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups : Bromo or nitro substituents at the 6-position enhance electrophilicity, improving binding to targets like kinases. However, bulky groups (e.g., aryl via Suzuki coupling) may reduce activity due to steric hindrance .
  • Sulfonamide Derivatives : Coupling with sulfonyl chlorides (e.g., 6-bromo-3-oxo-sulfonyl chloride) and subsequent functionalization (e.g., cross-coupling) modulates potency in antiproliferative assays .

Q. How is biological activity evaluated in vitro?

  • Cell Proliferation Assays : Test derivatives against cancer/endothelial cell lines (e.g., IC50_{50} determination via MTT). Ester derivatives (e.g., ethyl esters) often show enhanced activity due to improved membrane permeability .
  • Enzyme Inhibition : Measure IC50_{50} against targets like thrombin or glucose-6-phosphate dehydrogenase using fluorogenic substrates .

Q. What strategies control regioselectivity during nitration?

  • Directed Ortho-Metalation : Use directing groups (e.g., esters) to favor nitration at the 7- or 8-position. For example, 4-hydroxy-3-nitrobenzoic acid derivatives yield 7-nitro isomers under HNO3_3/H2_2SO4_4, while steric effects may shift to 8-nitro .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., -COOH as methyl ester) to direct nitration .

Q. How stable is the compound under varying storage conditions?

  • Solid-State Stability : Store at -20°C in sealed containers under inert gas to prevent hydrolysis. Purity (>95%) is critical to avoid degradation .
  • Solution Stability : In DMSO or methanol, monitor via HPLC for decomposition (e.g., ester hydrolysis) over time .

Q. What techniques characterize crystalline forms for formulation?

  • X-ray Diffraction (XRD) : Resolve crystal packing and polymorphs (e.g., Form B in Patent 33/2015) .
  • Thermal Analysis : DSC/TGA identifies melting points and decomposition temperatures, essential for drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.